molecular formula C18H28O7 B5533214 19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene CAS No. 78840-05-8

19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene

Cat. No. B5533214
CAS RN: 78840-05-8
M. Wt: 356.4 g/mol
InChI Key: XVTPRRBMIGGDSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of macrocyclic compounds similar to "19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene" often involves multistep organic reactions, including the formation of ether linkages through nucleophilic substitutions and the closing of macrocyclic rings via intramolecular reactions. For example, Casabó et al. (1991) reported the synthesis of pyridine-based macrocycles containing nitrogen, oxygen, and sulfur, showcasing the complexity and diversity of macrocyclic synthesis strategies (Casabó et al., 1991).

Molecular Structure Analysis

The molecular structure of macrocyclic compounds, including the one , is characterized by their large ring sizes and the presence of heteroatoms such as oxygen within the ring structure. These features influence the spatial arrangement of atoms and the overall geometry of the molecule. X-ray crystallography is a common tool used to determine these structures in detail, as demonstrated by Casabó et al. (1991), who solved the crystal structure of a related macrocyclic compound (Casabó et al., 1991).

Chemical Reactions and Properties

Macrocyclic compounds like "19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene" can participate in various chemical reactions, including coordination with metal ions, redox reactions, and complexation reactions due to the presence of multiple ether groups and potential donor atoms. For instance, the study by Zagorevskii et al. (1987) on the formation of cationic complexes with phenol-containing crown compounds highlights the reactivity of such macrocycles in forming metal-macrocycle bonds (Zagorevskii et al., 1987).

properties

IUPAC Name

19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17(21),18-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O7/c1-19-17-11-15-13-24-9-7-22-5-3-21-4-6-23-8-10-25-14-16(12-17)18(15)20-2/h11-12H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTPRRBMIGGDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)COCCOCCOCCOCCOC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136112
Record name 19,21-Dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19,21-Dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17(21),18-triene

CAS RN

78840-05-8
Record name 19,21-Dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78840-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19,21-Dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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